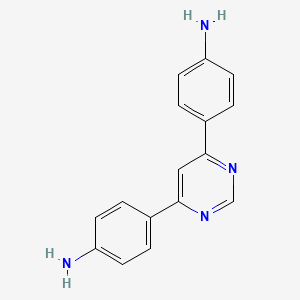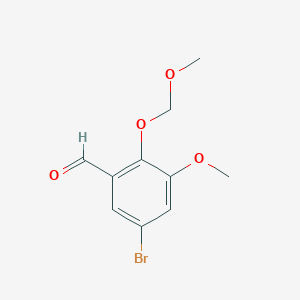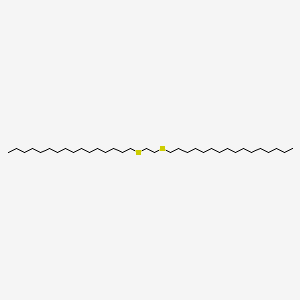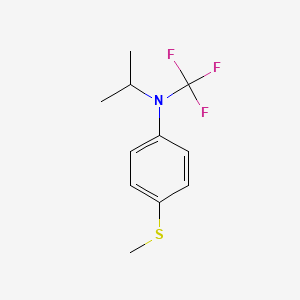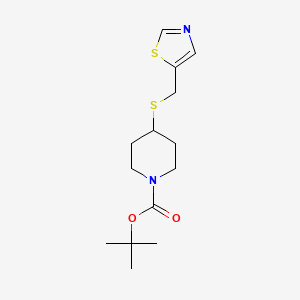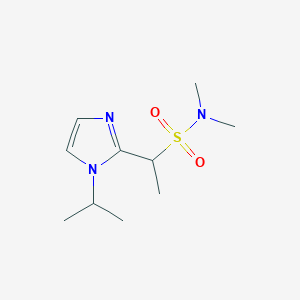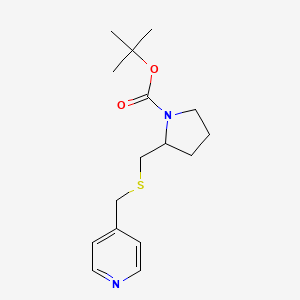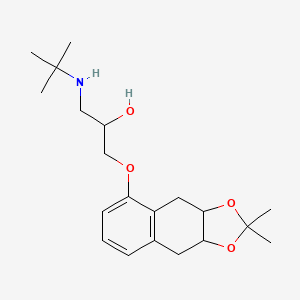![molecular formula C10H7ClN2S2 B13964749 [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate CAS No. 2425-03-8](/img/structure/B13964749.png)
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is an organic compound with the molecular formula C10H7ClN2S2 It is characterized by the presence of a chloro group, two thiocyanate groups, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate typically involves the reaction of 2-chlorobenzyl chloride with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the addition of a base like potassium carbonate to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiocyanate groups can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for developing new drugs targeting specific pathways in diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1,4-bis(thiocyanatomethyl)benzene
- 2-Chloro-1,4-bis(isocyanatomethyl)benzene
Uniqueness
Compared to similar compounds, [2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate is unique due to its specific substitution pattern and the presence of two thiocyanate groups. This structural feature enhances its reactivity and allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
2425-03-8 |
|---|---|
Molekularformel |
C10H7ClN2S2 |
Molekulargewicht |
254.8 g/mol |
IUPAC-Name |
[2-chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate |
InChI |
InChI=1S/C10H7ClN2S2/c11-10-3-8(4-14-6-12)1-2-9(10)5-15-7-13/h1-3H,4-5H2 |
InChI-Schlüssel |
SIDWYWZURVSQEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CSC#N)Cl)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


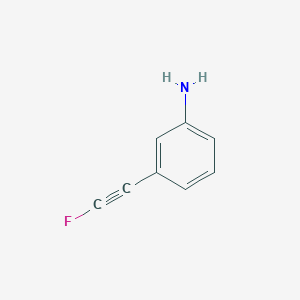
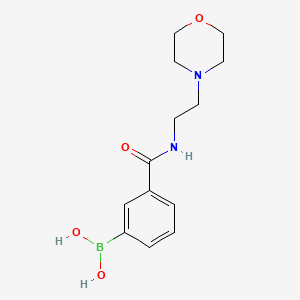
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
